molecular formula C19H20N2O3 B2550037 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 922052-95-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2550037
CAS No.: 922052-95-7
M. Wt: 324.38
InChI Key: CLALRJDXYRZWSS-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic acetamide derivative featuring a 1-ethyl-2-oxo-tetrahydroquinoline core linked to a phenoxyacetamide moiety. The ethyl and oxo substituents at positions 1 and 2 of the quinoline ring influence electronic properties, while the phenoxy group may enhance lipophilicity.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-21-17-10-9-15(12-14(17)8-11-19(21)23)20-18(22)13-24-16-6-4-3-5-7-16/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLALRJDXYRZWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenoxyacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Purification methods such as recrystallization or column chromatography are employed to obtain the final product.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Reaction Mechanism Studies : The compound can be utilized to explore reaction kinetics and mechanisms due to its reactive functional groups.

Biology

  • Biochemical Assays : The compound's structure allows it to interact with biological macromolecules, making it useful in enzyme inhibition studies.
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3.

Pharmaceutical Development

  • Medicinal Chemistry : Its unique combination of functional groups suggests potential applications in drug development targeting various diseases. The quinoline moiety may intercalate with DNA or bind to enzyme active sites, inhibiting their function.

Case Studies

Recent studies have demonstrated the potential applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y)-2-phenoaxyacetamide:

Antiviral Activity

A study indicated that derivatives showed significant antiviral activity against influenza A virus at concentrations as low as 10 µM. This suggests potential for development as antiviral agents.

Antitumor Activity

Research into the compound's effects on cancer cell lines revealed a notable reduction in cell viability at low concentrations (10 µM), indicating strong antitumor properties .

Inflammation Models

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in models of arthritis by decreasing prostaglandin E2 levels .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring system can intercalate with DNA or bind to enzyme active sites, inhibiting their function. The phenoxyacetamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Core Heterocyclic Systems

The tetrahydroquinoline core distinguishes the target compound from analogs with pyrimidinone (), benzothiazole (), or quinoxaline () backbones. For example:

  • Pyrimidinone Derivatives (): Compounds 34–38 feature a 3-ethyl-2,4-dioxo-tetrahydropyrimidin-5-yl group.
  • Benzothiazole Derivatives (): Substitution with a 6-trifluoromethylbenzothiazole group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s phenoxy group.

Substituent Variability

  • Phenoxy vs. Alkyl/Aryl Groups: The phenoxyacetamide moiety in the target compound differs from methylphenylpropanamide (Compound 35, ) or benzamide (Compound 36, ).
  • Trifluoromethyl vs. Ethyl Groups: Benzothiazole derivatives in include trifluoromethyl groups, which are known to enhance bioavailability and resistance to oxidative metabolism—a feature absent in the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy: Analogs in show characteristic carbonyl stretches (1650–1750 cm⁻¹) from amide and pyrimidinone groups. The target compound’s IR spectrum would similarly exhibit amide C=O stretches but with additional aromatic C-O-C peaks from the phenoxy group.
  • NMR Analysis: The ethyl group in the tetrahydroquinoline core would produce distinct triplet and quartet signals in ^1H NMR, differing from the pyrimidinone derivatives’ NH and CH₂ resonances .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a phenoxyacetamide group. The structural complexity of this compound suggests diverse pharmacological properties. The tetrahydroquinoline framework is commonly associated with various therapeutic effects, including anti-inflammatory and anticancer activities.

Initial studies indicate that this compound may interact with specific molecular targets in biological systems. These interactions likely involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate neurotransmitter systems, influencing pain and inflammation responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest that related compounds exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This indicates potential applications in antiviral therapies.
  • Anticancer Potential : Structure-activity relationship studies show that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, including murine leukemia WEHI-3 cells . This suggests that this compound may possess anticancer properties.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways positions it as a candidate for further research in treating inflammatory diseases.

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceFocusKey Findings
Synthesis and initial biological evaluationExhibited significant biological activity; potential for further investigation in medicinal chemistry.
Cytotoxicity against murine leukemia cellsDose-dependent cytotoxic effects observed; stronger activity noted for N-substituted derivatives.
Antiviral activity against influenza ADemonstrated inhibitory effects on viral replication; promising for antiviral drug development.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related tetrahydroquinoline derivatives on murine leukemia WEHI-3 cells, it was found that compounds with similar structural features to this compound exhibited significant dose-dependent cytotoxicity. This suggests that modifications to the tetrahydroquinoline framework can enhance anticancer activity.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory potential of tetrahydroquinoline derivatives indicated that these compounds could inhibit specific inflammatory pathways. The ability of this compound to modulate these pathways warrants further investigation to understand its therapeutic implications.

Q & A

Basic: What are the established synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves constructing the 1-ethyl-2-oxotetrahydroquinoline core via cyclization of an appropriate β-ketoamide precursor, followed by regioselective functionalization at the 6-position. Key steps include:

  • Core formation : Cyclocondensation of ethyl acetoacetate derivatives with aniline analogs under acidic conditions to form the tetrahydroquinolinone scaffold .
  • Functionalization : Introduce the phenoxyacetamide group via nucleophilic substitution or coupling reactions. For example, coupling 2-phenoxyacetic acid chloride with the amino group of the tetrahydroquinolinone intermediate in the presence of a base (e.g., triethylamine) .
  • Optimization : Catalysts like ZnCl₂ (used in analogous acetamide syntheses) improve yield during cyclization. Reaction time and temperature (e.g., reflux in 1,4-dioxane) should be monitored via TLC. Purification via recrystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Identify proton environments (e.g., ethyl group at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–8.0 ppm) and carbon骨架. The 2-oxo group typically appears as a carbonyl signal at δ ~165–175 ppm in 13C NMR .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₃: 325.1547) .
  • X-ray crystallography : Resolve stereochemical ambiguities and validate substituent positions, as demonstrated for structurally related acetamides .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from differences in assay protocols, impurities, or structural analogs. Mitigation strategies include:

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors for kinase assays) and validate cell lines for consistency .
  • Purity validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Structural analogs : Compare bioactivity across derivatives (e.g., substituent effects on pIC₅₀ values, as seen in compounds with varying fluorophenyl groups) .

Advanced: What strategies guide structure-activity relationship (SAR) studies to enhance target affinity?

Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenoxy ring to enhance binding to hydrophobic pockets. For example, fluorinated analogs in related compounds showed improved IC₅₀ values .
  • Scaffold rigidification : Replace the ethyl group with bulkier substituents (e.g., adamantyl) to stabilize conformational preferences .
  • Computational docking : Use crystal structures of target proteins (e.g., kinase domains) to predict binding modes. Molecular dynamics simulations can optimize interactions with key residues .

Advanced: How to design experiments to study the compound’s metabolic stability?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or oxidation of the tetrahydroquinolinone core .
  • Isotope labeling : Use deuterated ethyl groups to track metabolic pathways .
  • Comparative studies : Test stability in analogs with modified substituents (e.g., methoxy vs. ethoxy groups) to identify metabolic hotspots .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
  • Solvent compatibility : Dissolve in DMSO for long-term storage (ensure aliquots are freeze-thaw protected) .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina with protein structures (e.g., PDB entries) to identify binding poses. Focus on hydrogen bonding with the 2-oxo group and hydrophobic interactions with the phenoxy ring .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with activity data from analogs .

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